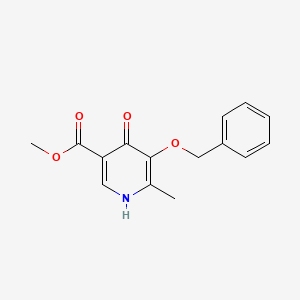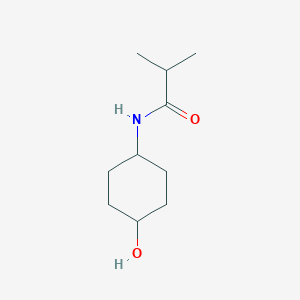![molecular formula C13H15NO2 B8694174 Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8694174.png)
Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Descripción general
Descripción
Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate: is a heterocyclic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of transition metal catalysis to facilitate the formation of the bicyclic structure . For example, the cyclization of 1,n-enynes and related reactions can be employed . Additionally, intramolecular and intermolecular cyclopropanations are also utilized to construct the bicyclic framework .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement of the compound . The compound is typically shipped at room temperature in the continental US, with variations in shipping conditions elsewhere .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Industry: this compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design.
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic framework but also contains a nitrogen atom in the ring system.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different ring structure but are also used in the synthesis of bioactive molecules.
Uniqueness: Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C13H15NO2/c15-13(14-7-6-11-8-12(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clave InChI |
PTJMSNXGHGOXPN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2C1C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B8694106.png)











